REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:13]#[C:14][Si](C)(C)C)[CH:9]=[CH:10][C:11]=1[F:12].C([O-])([O-])=O.[K+].[K+]>CO>[F:19][CH:2]([F:1])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:13]#[CH:14])[CH:9]=[CH:10][C:11]=1[F:12] |f:1.2.3|
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1.5 h after which the mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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was filtered
|
Type
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WASH
|
Details
|
The filter cake was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated over 10 g Celite
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (SiO2, % EtOAc 99% Hexanes to 5:95 EtOAc:Hexanes) provided 700 mg, 76%
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |